Protac lzk-IN-1

LZK degradation PROTAC potency DC50

Challenge: Leucine zipper-bearing kinase (LZK) drives HNSCC via both kinase-dependent c-MYC stabilization and kinase-independent GOF-p53 scaffolding - kinase inhibitors fail to block the p53 axis. Solution: PROTAC LZK-IN-1 (Compound 21A), a VHL-recruiting heterobifunctional degrader. - LZK binding Kd = 35 nM; complete degradation at 1 µM (CAL33 cells) - Validated kinome selectivity vs. >450 kinases - cis-Epimer control available; use with MG-132/MLN4924 for mechanism validation

Molecular Formula C51H64F2N10O5S
Molecular Weight 967.2 g/mol
Cat. No. B15615747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtac lzk-IN-1
Molecular FormulaC51H64F2N10O5S
Molecular Weight967.2 g/mol
Structural Identifiers
InChIInChI=1S/C51H64F2N10O5S/c1-32(35-12-14-37(15-13-35)46-33(2)56-31-69-46)57-48(67)40-27-39(64)29-63(40)49(68)47(50(3,4)5)60-44(65)10-8-6-7-9-11-45(66)61-21-17-36(18-22-61)38-25-42(58-41-24-34(28-54)16-20-55-41)59-43(26-38)62-23-19-51(52,53)30-62/h12-16,20,24-26,31-32,36,39-40,47,64H,6-11,17-19,21-23,27,29-30H2,1-5H3,(H,57,67)(H,60,65)(H,55,58,59)/t32-,39+,40-,47+/m0/s1
InChIKeyNNOXSMGLIYXSCU-OMSCPKDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC LZK-IN-1: First-Generation LZK Degrader


PROTAC LZK-IN-1 (CAS 2763268-64-8), also designated Compound 21A or PROTAC-21A, is a first-generation proteolysis-targeting chimera (PROTAC) that selectively targets leucine zipper-bearing kinase (LZK, encoded by MAP3K13) for proteasomal degradation [1]. LZK is overexpressed in ~70% of head and neck squamous cell carcinoma (HNSCC) cases through amplification or copy-number gain and drives tumorigenesis via both kinase-dependent stabilization of c-MYC and kinase-independent stabilization of gain-of-function (GOF) p53 [1][2]. PROTAC LZK-IN-1 is a heterobifunctional molecule comprising an acylated compound 21 LZK warhead, a VHL E3 ubiquitin ligase ligand, and a flexible linker; it exhibits an LZK binding Kd of 35 nM and achieves complete LZK degradation at 1 μM in MAP3K13-amplified HNSCC cell lines [1][3].

First-generation PROTAC degrader of LZK (MAP3K13)
Enables study of both kinase-dependent c-MYC and kinase-independent GOF-p53 pathways
Compatible with MAP3K13-amplified HNSCC cell models for targeted degradation research

PROTAC LZK-IN-1: Non-Interchangeable with Inhibitors and Next-Gen PROTACs


LZK drives HNSCC through two mechanistically distinct pathways: kinase-dependent stabilization of c-MYC and kinase-independent scaffolding-mediated stabilization of GOF-p53 [1]. Small-molecule LZK/DLK inhibitors such as GNE-3511 (Kd = 2.7 nM) or compound #21 (Kd = 8.9 nM) potently suppress kinase activity and reduce c-MYC abundance but fail to degrade LZK protein and therefore leave GOF-p53 levels unaffected [1][2]. Conversely, second-generation LZK PROTACs such as compound 17 achieve degradation at lower concentrations (250 nM vs. 1 μM for PROTAC-21A) but exhibit a different binding affinity (Kd = 71 nM vs. 35 nM) and are structurally divergent in linker composition, yielding distinct selectivity, permeability, and degradation kinetic profiles [3]. Even among closely related analogs (PROTAC-21B, 21C, 21D), linker length and composition critically determine degradation efficiency, with degradation dropping from 500 nM to 1 μM upon warhead modification alone [3]. These non-interchangeable structure–activity relationships mean that substitution without experimental validation risks loss of the dual c-MYC/GOF-p53 targeting axis, altered degradation kinetics, or introduction of off-target effects that confound data interpretation.

LZK inhibitors are not interchangeable
Small-molecule inhibitors such as GNE-3511 do not degrade LZK protein, leaving GOF-p53 levels unaffected and losing the dual-targeting axis.
Next-generation PROTACs differ structurally
PROTAC 17 and analogs have divergent binding affinity, linker composition, permeability, and degradation kinetics; direct substitution may alter cellular readouts.
Linker-modified analogs are not equivalent
Even closely related PROTACs (21B/21C/21D) show variable degradation efficiency, meaning warhead or linker changes can shift tool performance.

PROTAC LZK-IN-1: Quantitative Differentiation vs. Analogs


Degradation Potency vs. PROTAC 17: Higher Concentration, Tighter Binding

In a direct head-to-head comparison, PROTAC LZK-IN-1 (PROTAC-21A) achieved complete LZK degradation at 1 μM in CAL33 cells with doxycycline-induced LZK overexpression, whereas the second-generation lead PROTAC 17 achieved comparable degradation at 250 nM, a 4-fold improvement in degradation potency [1]. However, PROTAC LZK-IN-1 exhibits a higher target binding affinity (Kd = 35 nM) compared with PROTAC 17 (Kd = 71 nM) as measured by ATP-independent KdELECT competition binding assay, indicating that degradation potency and binding affinity are not directly correlated in this PROTAC series [1]. In long-term colony-formation assays, PROTAC LZK-IN-1 at 1 μM caused a 75% reduction in colony-forming ability of MAP3K13-amplified HNSCC cells, whereas PROTAC 17 achieved almost complete loss of colony formation at a lower concentration of 500 nM [1].

Degradation vs. PROTAC 17
Head-to-head
PROTAC-21A: Kd 35 nM, full degradation at 1 μM PROTAC 17: Kd 71 nM, degradation at 250 nM
Tighter binding but 4-fold lower degradation potency vs. second-generation PROTAC
Colony reduction: 1 μM PROTAC-21A matched 250 nM PROTAC 17
LZK degradation PROTAC potency DC50

Dual c-MYC and GOF-p53 Degradation vs. GNE-3511

A critical differentiation of PROTAC LZK-IN-1 from ATP-competitive LZK/DLK inhibitors is its ability to eliminate both catalytic and non-catalytic oncogenic functions of LZK. GNE-3511, a potent DLK/LZK inhibitor (Kd = 2.7 nM), suppresses JNK phosphorylation and reduces c-MYC abundance through kinase inhibition at 250 nM, but fails to alter GOF-p53 protein levels—a kinase-independent scaffolding function of LZK [1]. In contrast, PROTAC LZK-IN-1 at 1 μM physically degrades LZK protein via the NEDD8/proteasome pathway, leading to decreased abundance of both c-MYC (at 24 h and 48 h) and GOF-p53 (at 48 h) in CAL33 cells [1]. Colony-formation assays confirm that 1 μM PROTAC LZK-IN-1 reduces colony-forming ability of MAP3K13-amplified CAL33 and BICR56 cells without significant effect on non-amplified BICR22 and BEAS-2B controls [1].

Dual-pathway vs. GNE-3511
Cross-study comparable
PROTAC-21A degrades LZK, reduces c-MYC and GOF-p53 (48 h) GNE-3511 inhibits kinase, reduces c-MYC only, no GOF-p53 effect
Unique capacity to eliminate kinase-independent GOF-p53 scaffolding
GNE-3511 binding 13-fold tighter but cannot modulate GOF-p53
GOF-p53 degradation c-MYC degradation kinase-independent scaffolding

Kinome-Wide Selectivity for DLK/LZK

Kinome-wide selectivity profiling against a broad panel of >450 kinases using ATP-independent competition binding assays demonstrated that both the component warhead (compound #21) and the full PROTAC LZK-IN-1 (PROTAC-21A) are selective for DLK and LZK, with minimal binding to other kinases [1]. Global proteomic analysis by mass spectrometry in CAL33 cells further validated this selectivity: upon treatment with 1 μM PROTAC LZK-IN-1, only 11 proteins were significantly downregulated, of which 10 were identified as downstream effectors of LZK (upregulated upon dox-induced LZK expression), confirming on-target degradation specificity [1]. This selectivity profile is comparable to that of the second-generation PROTAC 17, which also showed LZK as the most significantly downregulated protein by global proteomics at 500 nM [2].

Kinome selectivity
Supporting evidence
Selective for DLK/LZK against >450 kinases; 10/11 downregulated proteins are LZK effectors
On-target degradation specificity confirmed by global proteomics
Profiling in CAL33 cells with dox-induced LZK
kinome selectivity off-target profiling DLK/LZK selectivity

Degradation-Dependent Activity: cis-Epimer Control

The cellular activity of PROTAC LZK-IN-1 is strictly degradation-dependent, validated using its cis-epimer—a stereoisomer that retains LZK inhibitory activity but does not induce degradation [1]. At 1 μM, the cis-epimer of PROTAC-21A had no significant effect on colony-forming ability across the HNSCC cell panel, whereas PROTAC-21A at the same concentration reduced colony formation in MAP3K13-amplified cells [1]. This provides a built-in negative control pair for experimental design. Mechanistically, PROTAC-21A-mediated LZK degradation was prevented by co-treatment with the proteasome inhibitor MG-132 and the neddylation inhibitor MLN4924, confirming dependence on the NEDD8/proteasome axis rather than off-target cytotoxicity [1][2].

Cis-epimer control
Head-to-head
PROTAC-21A reduces colony formation in amplified lines cis-epimer shows no significant effect at 1 μM
Degradation-dependent activity; validated negative control pair
Rescue by MG-132/MLN4924 confirms proteasome dependence
PROTAC negative control cis-epimer degradation-dependent activity

Permeability Limitations vs. Small-Molecule Inhibitors

PROTAC LZK-IN-1 exhibits limited cell permeability compared with small-molecule LZK inhibitors, which explains the higher concentrations required for cellular activity despite its nanomolar binding affinity [1]. While GNE-3511 or compound #21 suppress JNK phosphorylation at 250 nM, PROTAC LZK-IN-1 requires 1 μM to achieve comparable pathway inhibition in Western blot assays [1]. Permeability analysis confirmed that PROTAC-21A and its analog PROTAC-21C have limited cell penetration, and pharmacokinetic in vivo studies demonstrated variable tissue distribution, providing a rationale for the concentration differential and highlighting the need for optimization in translational studies [1]. The second-generation PROTAC 17 partially addresses this limitation, degrading LZK at 250 nM and suppressing HNSCC viability at 500 nM, representing a 2- to 4-fold potency gain attributed to improved linker design [2].

Permeability-limited potency
Cross-study comparable
PROTAC-21A needs 1 μM for JNK pathway inhibition GNE-3511 at 250 nM, PROTAC 17 degrades at 250 nM
Cellular potency limited by permeability; concentration adjustment needed in assays
Equimolar comparisons with inhibitors may underestimate activity
PROTAC permeability cellular potency pharmacokinetics

PROTAC LZK-IN-1: Optimal Research Application Scenarios


c-MYC and GOF-p53 Co-Targeting in MAP3K13-Amplified HNSCC

PROTAC LZK-IN-1 is uniquely suited for experiments requiring simultaneous suppression of both LZK-driven oncogenic axes. Because LZK stabilizes c-MYC through kinase activity and GOF-p53 through kinase-independent scaffolding, only a degrader—not a kinase inhibitor—can eliminate both oncogenic outputs [1]. Treat MAP3K13-amplified HNSCC cell lines (CAL33, BICR56, DETROIT562) with 1–2.5 μM PROTAC LZK-IN-1 for 24–48 h, using the cis-epimer at matched concentrations as a degradation-incompetent negative control. Monitor c-MYC reduction at 24 h and GOF-p53 reduction at 48 h by Western blot, and validate LZK degradation dependence with MG-132 (proteasome inhibitor) or MLN4924 (neddylation inhibitor) co-treatment [1]. At concentrations above 2.5 μM, include non-amplified control cells (BICR22, BEAS-2B) to monitor for off-target toxicity [1].

First-Generation Degrader Benchmarking for PROTAC Development

PROTAC LZK-IN-1 serves as the defined first-generation reference compound for structure–activity relationship (SAR) studies and linker optimization campaigns. Its well-characterized parameters—Kd = 35 nM by KdELECT, complete degradation at 1 μM in CAL33 cells, 75% colony reduction at 1 μM, and kinome selectivity against >450 kinases—provide a quantitative baseline against which novel LZK PROTACs can be benchmarked [2][3]. Use PROTAC LZK-IN-1 as a positive control at 1 μM alongside novel degraders in Western blot-based LZK degradation assays (CAL33 dox-LZK model, 24 h treatment) and long-term colony-formation assays (10–14 days) across a panel of MAP3K13-amplified (CAL33, BICR56, DETROIT562) and non-amplified (BICR22, BEAS-2B) HNSCC lines [2][3].

LZK Pathway Deconvolution: Degradation vs. Inhibition

The orthogonal mechanisms of PROTAC LZK-IN-1 (degradation) and small-molecule inhibitors such as GNE-3511 or compound #21 (catalytic inhibition) enable systematic dissection of LZK's kinase-dependent and kinase-independent functions. In a typical experimental design, treat cells with GNE-3511 (250 nM) to block kinase-dependent c-MYC stabilization without affecting GOF-p53, and separately with PROTAC LZK-IN-1 (1 μM) to eliminate both functions [1]. The differential effect on GOF-p53 abundance identifies phenotypes attributable to the LZK scaffolding function. For rigorous chemical genetics, include the cis-epimer of PROTAC-21A (1 μM, inhibits kinase activity without degradation) and the drug-resistant LZKQ240S mutant to control for on-target specificity [1]. This approach is particularly valuable for identifying which LZK-dependent phenotypes require protein elimination versus catalytic inhibition alone.

Proteomics-Based LZK Interactome and Effector Mapping

The validated selectivity of PROTAC LZK-IN-1 supports its use in global proteomics experiments to map LZK downstream effectors and interaction networks. Mass spectrometry-based proteomic analysis in CAL33 cells with dox-inducible LZK, comparing DMSO control vs. 1 μM PROTAC LZK-IN-1 treatment (24 h), revealed that 10 of 11 downregulated proteins were LZK downstream effectors, confirming minimal off-target degradation [1]. This experimental design is recommended for identifying novel LZK-regulated proteins in HNSCC and other MAP3K13-amplified contexts, with the caveat that limited cell permeability may restrict applications to in vitro settings [1]. For in vivo proteomics or tissues, consider second-generation PROTAC 17 (500 nM cellular activity, improved linker properties) as an alternative degrader [3].

Application
Selection Property
Validation Focus
c-MYC/GOF-p53 co-targeting in HNSCC cell models
LZK degradation (dual-pathway output)
c-MYC and GOF-p53 endpoint analysis
PROTAC SAR and linker optimization benchmarking
Well-characterized degradation and binding parameters
Degradation efficiency and colony-formation assays
LZK pathway deconvolution (kinase vs. scaffolding)
Orthogonal degradation vs. inhibition tools
GOF-p53 abundance and cis-epimer control
LZK interactome and effector mapping
High kinome selectivity and minimal off-target degradation
Global proteomics and downstream effector validation

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